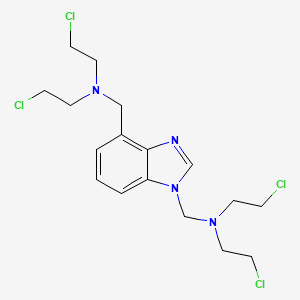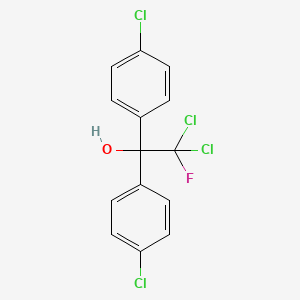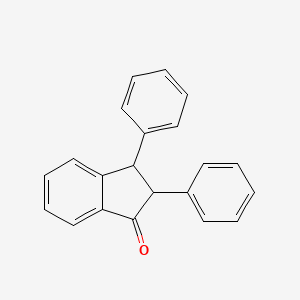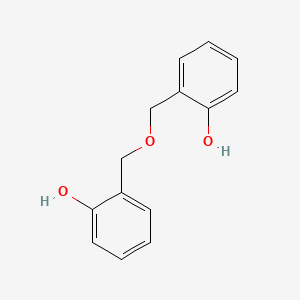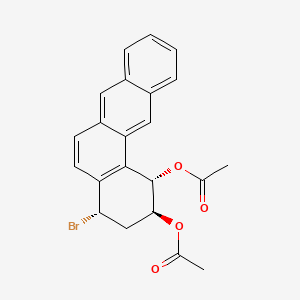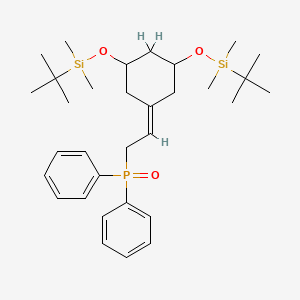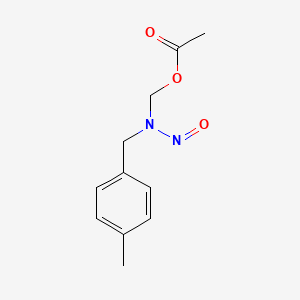![molecular formula C18H26N2O3 B12806734 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol CAS No. 26482-10-0](/img/structure/B12806734.png)
4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 142209 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 142209 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Formation: The initial formation of the core structure of NSC 142209 typically involves a series of condensation reactions. These reactions are often catalyzed by acids or bases and require precise temperature control to ensure the desired product is formed.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This can include halogenation, alkylation, or acylation reactions, each requiring specific reagents such as halogens, alkyl halides, or acyl chlorides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 142209 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
NSC 142209 undergoes various types of chemical reactions, including:
Oxidation: NSC 142209 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically result in the formation of ketones or carboxylic acids.
Reduction: Reduction of NSC 142209 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.
Substitution: NSC 142209 can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions produce alcohols or amines.
科学的研究の応用
NSC 142209 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 142209 is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules.
Biology: In biological research, NSC 142209 is used to study cellular processes and pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions.
Medicine: NSC 142209 has potential therapeutic applications. It is being investigated for its ability to target specific molecular pathways involved in diseases such as cancer.
Industry: In the industrial sector, NSC 142209 is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of NSC 142209 involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target. For example, in cancer research, NSC 142209 may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division.
類似化合物との比較
NSC 142209 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Like NSC 142209, NSC 706744 is a topoisomerase inhibitor. it has different chemical properties and reactivity, making it suitable for different applications.
NSC 725776 (Indimitecan): This compound also targets topoisomerase enzymes but has a different mechanism of action and therapeutic potential.
NSC 724998 (Indotecan): Similar to NSC 142209, NSC 724998 is used in cancer research. it has distinct chemical properties and biological effects.
The uniqueness of NSC 142209 lies in its specific reactivity and the range of applications it can be used for, making it a valuable compound in various fields of research.
Conclusion
NSC 142209 is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable tool for scientific research and industrial applications
特性
CAS番号 |
26482-10-0 |
|---|---|
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol |
InChI |
InChI=1S/C18H26N2O3/c1-13-15(20-18(19-13)6-4-5-11-21)9-7-14-8-10-16(22-2)17(12-14)23-3/h8,10,12,21H,4-7,9,11H2,1-3H3,(H,19,20) |
InChIキー |
RKGSIHJYOCYEOU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N1)CCCCO)CCC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







